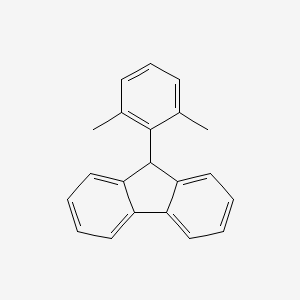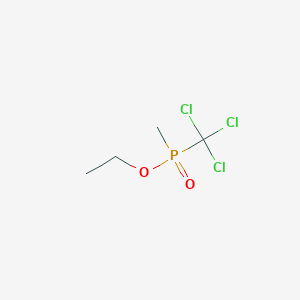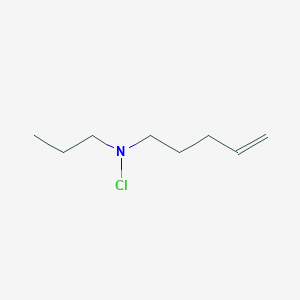
4-Penten-1-amine, N-chloro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Penten-1-amine, N-chloro-N-propyl- is an organic compound with the molecular formula C8H16ClN It is a derivative of 4-penten-1-amine, where the amine group is substituted with a chloro and propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-penten-1-amine, N-chloro-N-propyl- can be achieved through several methods. One common approach involves the reaction of 4-penten-1-amine with N-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-penten-1-amine, N-chloro-N-propyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the product. The purification process may involve multiple steps, including extraction, distillation, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Penten-1-amine, N-chloro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Hydroxyl or alkoxy derivatives
Applications De Recherche Scientifique
4-Penten-1-amine, N-chloro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-penten-1-amine, N-chloro-N-propyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Penten-1-amine: The parent compound without the chloro and propyl substitutions.
N-chloro-N-propylamine: A related compound with similar functional groups but different structural arrangement.
Uniqueness
4-Penten-1-amine, N-chloro-N-propyl- is unique due to the presence of both the chloro and propyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
13405-17-9 |
|---|---|
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
N-chloro-N-propylpent-4-en-1-amine |
InChI |
InChI=1S/C8H16ClN/c1-3-5-6-8-10(9)7-4-2/h3H,1,4-8H2,2H3 |
Clé InChI |
XHGRYWROJMZJGM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


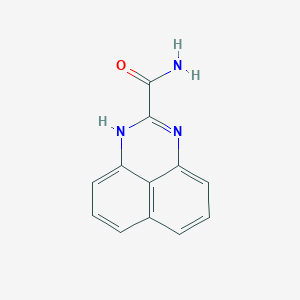
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
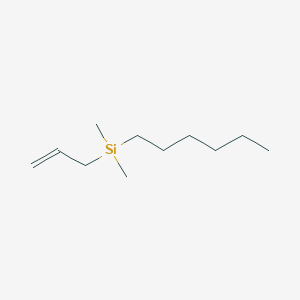
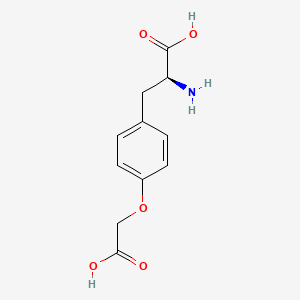
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
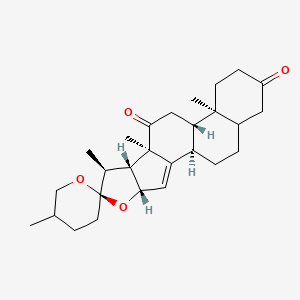
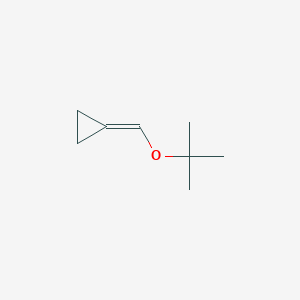
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
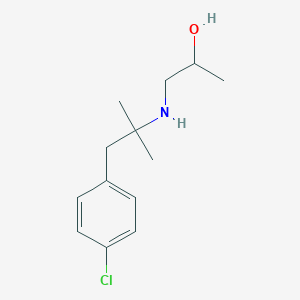
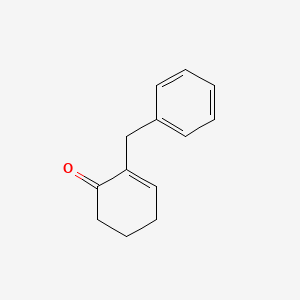
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
